molecular formula C8H8IN3 B11813002 3-Iodo-1-methyl-1H-indazol-5-amine

3-Iodo-1-methyl-1H-indazol-5-amine

Cat. No.: B11813002
M. Wt: 273.07 g/mol
InChI Key: YENKIAVISAJCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound features an iodine atom at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position. It is a white to pale yellow solid with a strong ammonia-like odor and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

The synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine can be achieved through various methods, including:

Chemical Reactions Analysis

3-Iodo-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. For example, indazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-1-methylindazol-5-amine

InChI

InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3

InChI Key

YENKIAVISAJCCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.